2,4-Di(4-bromoanilino)-5-chloro-6-methylpyrimidine
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Overview
Description
N-[2-(4-BROMOANILINO)-5-CHLORO-6-METHYL-4-PYRIMIDINYL]-N-(4-BROMOPHENYL)AMINE: is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine core substituted with bromine, chlorine, and methyl groups, making it a unique molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-BROMOANILINO)-5-CHLORO-6-METHYL-4-PYRIMIDINYL]-N-(4-BROMOPHENYL)AMINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction involving appropriate precursors such as 2,4-dichloro-5-methylpyrimidine.
Substitution Reactions: The bromine and aniline groups are introduced through nucleophilic substitution reactions. For instance, 4-bromoaniline can be reacted with the pyrimidine core under controlled conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to meet the stringent quality standards required for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-BROMOANILINO)-5-CHLORO-6-METHYL-4-PYRIMIDINYL]-N-(4-BROMOPHENYL)AMINE: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-[2-(4-BROMOANILINO)-5-CHLORO-6-METHYL-4-PYRIMIDINYL]-N-(4-BROMOPHENYL)AMINE: has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-BROMOANILINO)-5-CHLORO-6-METHYL-4-PYRIMIDINYL]-N-(4-BROMOPHENYL)AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-BROMOPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE: Known for its antimicrobial and antiproliferative properties.
2,2’-BIPYRIDYL: Commonly used as a ligand in coordination chemistry.
Uniqueness
N-[2-(4-BROMOANILINO)-5-CHLORO-6-METHYL-4-PYRIMIDINYL]-N-(4-BROMOPHENYL)AMINE: stands out due to its specific substitution pattern on the pyrimidine core, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C17H13Br2ClN4 |
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Molecular Weight |
468.6 g/mol |
IUPAC Name |
2-N,4-N-bis(4-bromophenyl)-5-chloro-6-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C17H13Br2ClN4/c1-10-15(20)16(22-13-6-2-11(18)3-7-13)24-17(21-10)23-14-8-4-12(19)5-9-14/h2-9H,1H3,(H2,21,22,23,24) |
InChI Key |
XCLQLUZCNLKXGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC2=CC=C(C=C2)Br)NC3=CC=C(C=C3)Br)Cl |
Origin of Product |
United States |
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